molecular formula C8H14ClN3O2S B15262224 4-Methyl-5-(2-methylbutan-2-YL)-4H-1,2,4-triazole-3-sulfonyl chloride

4-Methyl-5-(2-methylbutan-2-YL)-4H-1,2,4-triazole-3-sulfonyl chloride

Cat. No.: B15262224
M. Wt: 251.73 g/mol
InChI Key: PABOZOAOHKITNV-UHFFFAOYSA-N
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Description

4-Methyl-5-(2-methylbutan-2-YL)-4H-1,2,4-triazole-3-sulfonyl chloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-(2-methylbutan-2-YL)-4H-1,2,4-triazole-3-sulfonyl chloride typically involves the reaction of 4-methyl-5-(2-methylbutan-2-yl)-4H-1,2,4-triazole with sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrogen chloride formed during the reaction. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-(2-methylbutan-2-YL)-4H-1,2,4-triazole-3-sulfonyl chloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles such as amines, alcohols, or thiols to form corresponding sulfonamide, sulfonate, or sulfonothioate derivatives.

    Oxidation and Reduction Reactions: The triazole ring can participate in oxidation or reduction reactions, leading to the formation of different oxidation states or reduced forms of the compound.

    Hydrolysis: The sulfonyl chloride group can be hydrolyzed in the presence of water or aqueous base to form the corresponding sulfonic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrogen chloride formed.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.

    Hydrolysis: Aqueous solutions of sodium hydroxide or hydrochloric acid are commonly used.

Major Products Formed

    Substitution Reactions: Sulfonamide, sulfonate, or sulfonothioate derivatives.

    Oxidation and Reduction Reactions: Various oxidation states or reduced forms of the triazole ring.

    Hydrolysis: Corresponding sulfonic acid.

Scientific Research Applications

4-Methyl-5-(2-methylbutan-2-YL)-4H-1,2,4-triazole-3-sulfonyl chloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties.

    Medicine: Research into the compound’s potential therapeutic applications is ongoing. It may serve as a lead compound for the development of new drugs.

    Industry: The compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications.

Mechanism of Action

The mechanism of action of 4-Methyl-5-(2-methylbutan-2-YL)-4H-1,2,4-triazole-3-sulfonyl chloride depends on its specific application. In biological systems, triazole derivatives often interact with enzymes or receptors, inhibiting their activity or modulating their function. The sulfonyl chloride group can react with nucleophilic sites in proteins or other biomolecules, leading to covalent modification and potential inhibition of biological activity. The exact molecular targets and pathways involved would depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-5-(2-methylbutan-2-yl)-4H-1,2,4-triazole: The parent compound without the sulfonyl chloride group.

    4-Methyl-5-(2-methylbutan-2-yl)-4H-1,2,4-triazole-3-sulfonic acid: The hydrolyzed form of the sulfonyl chloride derivative.

    Other Triazole Derivatives: Compounds with similar triazole rings but different substituents.

Uniqueness

4-Methyl-5-(2-methylbutan-2-YL)-4H-1,2,4-triazole-3-sulfonyl chloride is unique due to the presence of both the triazole ring and the reactive sulfonyl chloride group. This combination imparts distinct reactivity and potential for diverse applications in synthesis and biological research. The sulfonyl chloride group allows for further functionalization, making it a versatile intermediate in chemical synthesis.

Properties

Molecular Formula

C8H14ClN3O2S

Molecular Weight

251.73 g/mol

IUPAC Name

4-methyl-5-(2-methylbutan-2-yl)-1,2,4-triazole-3-sulfonyl chloride

InChI

InChI=1S/C8H14ClN3O2S/c1-5-8(2,3)6-10-11-7(12(6)4)15(9,13)14/h5H2,1-4H3

InChI Key

PABOZOAOHKITNV-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1=NN=C(N1C)S(=O)(=O)Cl

Origin of Product

United States

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